Platinum, diiodobis(trimethylphosphine)-
Description
Structure
2D Structure
Properties
CAS No. |
15703-03-4 |
|---|---|
Molecular Formula |
C6H20I2P2Pt+2 |
Molecular Weight |
603.06 g/mol |
IUPAC Name |
diiodoplatinum;trimethylphosphanium |
InChI |
InChI=1S/2C3H9P.2HI.Pt/c2*1-4(2)3;;;/h2*1-3H3;2*1H;/q;;;;+2 |
InChI Key |
KLBBLHONSHWVRG-UHFFFAOYSA-N |
SMILES |
C[PH+](C)C.C[PH+](C)C.I[Pt]I |
Canonical SMILES |
C[PH+](C)C.C[PH+](C)C.I[Pt]I |
Synonyms |
diiodoplatinum, trimethylphosphanium |
Origin of Product |
United States |
Reaction Mechanisms and Reactivity of Platinum, Diiodobis Trimethylphosphine
Ligand Substitution Pathways in Square Planar Platinum(II) Centers
Ligand substitution in square planar complexes like Platinum, diiodobis(trimethylphosphine)- is a cornerstone of their chemistry and typically proceeds via associative mechanisms. libretexts.orgshef.ac.uk This process involves the exchange of one ligand for another without a change in the metal's oxidation state.
Ligand substitution reactions at square planar d8 metal centers, including Pt(II), almost invariably follow an associative pathway. libretexts.orglibretexts.org This mechanism is analogous to an SN2 reaction in organic chemistry. libretexts.org The incoming nucleophilic ligand (Y) attacks the platinum center, forming a five-coordinate intermediate before the leaving group (X) departs. libretexts.orgshef.ac.uk
The reaction proceeds through a trigonal bipyramidal transition state. The incoming ligand approaches the platinum complex along a vacant axial position, perpendicular to the square plane, to form a square pyramidal or, more commonly, a trigonal bipyramidal intermediate. shef.ac.ukchemeurope.com This five-coordinate species is a key feature of the associative (A) or interchange (I) mechanism. nih.govzenodo.org The stability of this intermediate is influenced by the electronic properties of the ligands, particularly their ability to engage in π-back-donation, which can stabilize the more electron-rich five-coordinate center. nih.govresearchgate.net
The general pathway can be depicted as:
[PtI2(PMe3)2] + Y → [PtI2(PMe3)2Y] → [PtI(PMe3)2Y] + I
This process involves an increase in the coordination number of the platinum center in the intermediate stage. libretexts.org
Kinetic studies of ligand substitution reactions in square planar platinum(II) complexes typically reveal a two-term rate law:
Rate = k1[Complex] + k2[Complex][Y]
Where:
[Complex] is the concentration of the platinum complex.
[Y] is the concentration of the entering ligand.
k1 is the first-order rate constant for the solvent-assisted (solvolytic) pathway.
k2 is the second-order rate constant for the direct nucleophilic attack pathway. shef.ac.uk
The k1 pathway involves a slow, rate-determining step where a solvent molecule displaces a ligand, followed by a rapid substitution of the solvent molecule by the incoming ligand Y. The k2 pathway represents the direct associative displacement of a ligand by Y, as described in the section above. shef.ac.uk The relative contribution of each pathway depends on the nucleophilicity of the entering ligand and the coordinating ability of the solvent.
| Entering Ligand (Y) | k1 (s⁻¹) | k2 (M⁻¹s⁻¹) | Reaction Pathway |
|---|---|---|---|
| Solvent | Variable | N/A | Solvent-assisted |
| Pyridine | ~10⁻⁴ | ~10⁻² | Both pathways contribute |
| Cl⁻ | ~10⁻⁵ | ~10⁻³ | Both pathways contribute |
| I⁻ | ~10⁻⁵ | ~10⁻¹ | Direct attack dominates |
Note: The data in the table is illustrative for typical square planar Pt(II) complexes and serves to show the relative magnitudes of the rate constants.
The trans effect is a critical concept in the chemistry of square planar complexes, describing the labilization of the ligand positioned trans to another ligand. chemeurope.com It is a kinetic phenomenon, distinct from the trans influence, which is a ground-state thermodynamic property describing the weakening of the bond trans to a particular ligand. nih.govresearchgate.net
The magnitude of the trans effect follows a well-established series, where ligands are ranked by their ability to direct trans substitution. kennesaw.edu For ligands relevant to Platinum, diiodobis(trimethylphosphine)-, the general order is:
Phosphines (e.g., PMe3) > I⁻ > Br⁻ > Cl⁻ > NH3 > H2O nih.govkennesaw.edu
This effect has profound stereochemical implications. For instance, in the substitution of one iodide ligand in cis-diiodobis(trimethylphosphine)platinum(II), the iodide trans to a trimethylphosphine (B1194731) ligand would be more readily substituted than the iodide trans to another iodide, due to the stronger trans-directing ability of the phosphine (B1218219) ligand. chemeurope.comkennesaw.edu This principle is fundamental in the rational synthesis of specific isomers of platinum(II) complexes. kennesaw.edu The strong σ-donation and potential π-acidity of phosphine ligands contribute to their high position in the trans-effect series, effectively weakening the Pt-ligand bond in the trans position and stabilizing the five-coordinate transition state. chemeurope.comnih.govresearchgate.net
Oxidative Addition and Reductive Elimination Processes in Platinum Chemistry
Platinum(II) complexes are well-known to undergo oxidative addition, a reaction where the oxidation state of the metal increases by two (from +2 to +4) and its coordination number increases, typically from four to six. wikipedia.orgiupac.org The reverse process is reductive elimination, where two ligands are eliminated from the coordination sphere, forming a new bond between them, and the metal's oxidation state is reduced by two. umb.eduumb.edu
Oxidative addition to Platinum, diiodobis(trimethylphosphine)- can be initiated by various reagents, such as halogens (e.g., I2) or alkyl halides (e.g., CH3I). iupac.orgresearchgate.net The reaction with iodine, for example, would proceed as follows:
[PtI2(PMe3)2] + I2 → [PtI4(PMe3)2]
This reaction transforms the square planar Pt(II) complex into an octahedral Pt(IV) complex. iupac.org The mechanism for such additions can be concerted, where the two new bonds to platinum form simultaneously, or stepwise. For polar molecules like methyl iodide, a stepwise SN2-type mechanism is common, where the platinum center nucleophilically attacks the electrophilic carbon atom, displacing the halide, which then coordinates to the resulting cationic platinum intermediate. osti.govyoutube.com
[PtI2(PMe3)2] + CH3I → [PtI2(CH3)(PMe3)2]+ + I⁻ → [PtI3(CH3)(PMe3)2]
| Process | Initial Pt State | Final Pt State | Change in Oxidation State | Change in d-electron Count | Typical Geometry Change |
|---|---|---|---|---|---|
| Oxidative Addition | Pt(II) | Pt(IV) | +2 | d⁸ → d⁶ | Square Planar → Octahedral |
| Reductive Elimination | Pt(IV) | Pt(II) | -2 | d⁶ → d⁸ | Octahedral → Square Planar |
Electron-deficient Pt(II) complexes can act as electrophiles to activate unsaturated substrates like olefins. nih.govuwindsor.ca This activation makes the olefin susceptible to nucleophilic attack. nih.gov The initial step is the coordination of the olefin to the platinum center, which typically involves displacement of another ligand. nih.gov
The subsequent nucleophilic attack can occur via two main pathways:
Outer-sphere mechanism: The nucleophile directly attacks the coordinated olefin without first coordinating to the platinum center. uwindsor.ca
Inner-sphere mechanism: The nucleophile first coordinates to the platinum, followed by an intramolecular migratory insertion of the olefin into the Pt-nucleophile bond. uwindsor.ca
The choice of pathway depends on factors such as the nature of the nucleophile, the solvent, and the specific ligands on the platinum complex. uwindsor.ca The resulting platinum-alkyl species can then undergo further reactions, such as β-hydride elimination or protonolysis, to release the functionalized product and regenerate the platinum catalyst. nih.govuwindsor.ca The strong platinum-ligand bonds and slower substitution kinetics of platinum compared to palladium often lead to different reactivity profiles and product outcomes in these types of transformations. nih.gov
Isomerization Reactions (e.g., cis-trans) and Their Mechanistic Details
The cis and trans isomers of Platinum, diiodobis(trimethylphosphine)- can interconvert in solution, a common phenomenon for square planar d8 metal complexes. The mechanism of this isomerization can proceed through several pathways, primarily categorized as either dissociative or associative. The specific pathway is often influenced by factors such as the solvent, temperature, and the presence of other coordinating species.
In a dissociative mechanism , one of the ligands, typically a phosphine, detaches from the platinum center to form a three-coordinate, T-shaped intermediate. This intermediate can then undergo rearrangement before the ligand re-associates. If the ligand re-attaches at a different position, isomerization occurs. For dihydridobis(trimethylphosphine)platinum(II), a closely related complex, it is proposed that the dissociation of a trimethylphosphine ligand from both cis and trans isomers leads to T-shaped intermediates that can slowly interconvert. researchgate.net
An associative mechanism , conversely, involves the initial coordination of another ligand to the platinum center, forming a five-coordinate trigonal bipyramidal intermediate. This intermediate can then undergo pseudorotation, which scrambles the ligand positions. Subsequent dissociation of a ligand can then lead to the isomeric form of the starting complex. The associating ligand can be a solvent molecule or a free phosphine ligand present in the solution. researchgate.net For instance, the addition of a free phosphine ligand to solutions of dihydridobis(trimethylphosphine)platinum(II) has been shown to facilitate rapid ligand exchange, which is a key component of an associative isomerization pathway. researchgate.net
The equilibrium between the cis and trans isomers can also be influenced by external factors. For example, the trans-to-cis isomerization of a square-planar platinum(II) complex with two triphosphine (B1213122) ligands has been observed upon coordination with gold(I) ions, indicating that interactions with other metal centers can drive the isomerization process. osaka-u.ac.jp
The table below summarizes the key aspects of the proposed isomerization mechanisms.
| Isomerization Mechanism | Key Intermediate | Influencing Factors | Description |
| Dissociative | Three-coordinate, T-shaped | Temperature, Solvent polarity | A ligand dissociates to form a reactive intermediate, which then rearranges before the ligand re-attaches. |
| Associative | Five-coordinate, trigonal bipyramidal | Presence of free ligands, Coordinating solvents | An additional ligand coordinates to the metal center, forming an intermediate that undergoes pseudorotation, leading to isomerization upon ligand dissociation. |
Protonolysis of Platinum-Carbon Bonds in Organoplatinum(II) Species
While Platinum, diiodobis(trimethylphosphine)- does not possess any platinum-carbon bonds and therefore does not undergo protonolysis of such bonds, this reaction is a fundamental process for related organoplatinum(II) complexes. The study of these reactions provides critical insights into the stability of Pt-C bonds and the mechanisms of C-H bond activation.
The protonolysis of Pt-C bonds in square planar platinum(II) alkyl and aryl complexes can proceed through two primary mechanistic pathways, the course of which is highly dependent on the geometry of the starting complex and the nature of the ligands. acs.org
For many cis-alkylplatinum(II) complexes, the reaction is believed to occur via a direct electrophilic attack of a proton on the Pt-C bond. This step is typically the rate-determining step of the reaction. acs.org Isotope labeling studies and kinetic analyses support this mechanism, where the proton directly cleaves the metal-carbon bond to release the alkane.
In contrast, for some trans-alkylplatinum(II) complexes, a more complex, multi-step oxidative-addition/reductive-elimination mechanism is proposed. acs.org In this pathway, the acid (HX) first oxidatively adds to the platinum(II) center to form a platinum(IV) hydride intermediate. This is followed by reductive elimination of the alkane from the platinum(IV) species, regenerating a platinum(II) complex. Low-temperature NMR studies have, in some cases, allowed for the detection of these Pt(IV) hydrido alkyl intermediates, providing strong evidence for this mechanistic route. acs.orgresearchgate.net
The electronic properties of the ligands attached to the platinum center significantly influence the rate of protonolysis. Electron-donating ligands tend to increase the electron density on the platinum and the carbon of the Pt-C bond, making them more susceptible to electrophilic attack and thus accelerating the reaction. acs.org Conversely, sterically bulky ligands can hinder the approach of the proton, thereby slowing down the rate of protonolysis. acs.org
The table below outlines the mechanistic dichotomy in the protonolysis of Pt-C bonds in analogous organoplatinum(II) complexes.
| Complex Geometry | Proposed Mechanism | Key Features |
| cis-Alkylplatinum(II) | Direct Electrophilic Attack (SE2) | Rate-determining proton attack on the Pt-C bond. |
| trans-Alkylplatinum(II) | Oxidative-Addition/Reductive-Elimination | Formation of a Pt(IV) hydrido intermediate followed by reductive elimination of the alkane. |
Influence of Nucleophiles and Electrophiles on Reaction Pathways
The reactivity of Platinum, diiodobis(trimethylphosphine)- is significantly influenced by the presence of nucleophiles and electrophiles. These reagents can interact with the complex at either the metal center or the ligands, leading to a variety of transformations.
Nucleophilic attack at the platinum(II) center is a common reaction pathway for square planar complexes. This typically results in ligand substitution reactions, where one of the existing ligands (e.g., iodide or trimethylphosphine) is replaced by the incoming nucleophile. The mechanism for these substitution reactions is generally associative, proceeding through a five-coordinate intermediate, similar to the associative mechanism for isomerization. The strength of the incoming nucleophile and the nature of the leaving group will affect the rate of the substitution. Stronger nucleophiles will generally react faster.
The phosphine ligands themselves can also be subject to nucleophilic attack, although this is less common for simple alkylphosphines like trimethylphosphine.
Electrophilic attack can also occur at several sites within the complex. The platinum(II) center, despite being a metal, can exhibit electrophilic character under certain conditions, particularly when coordinated to strong π-acceptor ligands. However, for Platinum, diiodobis(trimethylphosphine)-, the platinum center is more likely to be electron-rich due to the presence of the phosphine ligands.
More commonly, electrophilic attack occurs at the ligands. While the trimethylphosphine ligands are not particularly susceptible to electrophilic attack, the iodide ligands could potentially interact with strong electrophiles.
The platinum center itself can act as a nucleophile, particularly through its filled dz2 orbital, and can interact with electrophiles. This dual electrophilic-nucleophilic nature has been observed in some platinum(II) complexes. rsc.org
Furthermore, electrophilic platinum(II) complexes are known to act as precision initiators for cation-olefin reactions, where the platinum center activates an alkene towards further reaction. acs.org The electronic character of the phosphine ligands plays a crucial role in modulating the electrophilicity of the platinum center and, consequently, its catalytic activity. acs.org
The following table summarizes the potential effects of nucleophiles and electrophiles on the reaction pathways of Platinum, diiodobis(trimethylphosphine)-.
| Reagent Type | Potential Site of Attack | Resulting Reaction Pathway |
| Nucleophile | Platinum(II) center | Ligand substitution (associative mechanism) |
| Electrophile | Platinum(II) center (as a nucleophile) | Coordination, potential for oxidative addition |
| Electrophile | Ligands (Iodide) | Potential for ligand modification |
Coordination Chemistry of Platinum, Diiodobis Trimethylphosphine
Square Planar Geometry and Steric Influences on Coordination Environment
Platinum(II) centers, with their d⁸ electron configuration, predominantly adopt a square planar coordination geometry. wikipedia.org This arrangement is a hallmark of many transition metal complexes with a d⁸ configuration, including those of Rh(I), Ir(I), Pd(II), and Au(III). wikipedia.org In Platinum, diiodobis(trimethylphosphine)-, the central platinum atom is coordinated to two iodide ligands and two trimethylphosphine (B1194731) ligands, which lie at the corners of a square.
This complex can exist as two geometric isomers: cis and trans. In the cis isomer, identical ligands are adjacent to each other, while in the trans isomer, they are positioned on opposite sides of the platinum center. The relative stability and interconversion of these isomers are dictated by a combination of electronic and steric factors.
The trimethylphosphine (PMe₃) ligands, while considered sterically compact for a phosphine (B1218219), exert significant steric influence on the coordination environment. wikipedia.orglibretexts.org Steric hindrance, or the repulsion between the electron clouds of bulky ligands, can lead to distortions from the ideal 90° bond angles of a perfect square planar geometry. In cases with particularly bulky phosphine ligands, this steric strain can even favor other geometries, although square planar remains common for Pt(II). libretexts.org The interplay of steric repulsions between the methyl groups of the PMe₃ ligands and the large iodide ligands influences the precise bond angles and lengths within the molecule, as well as the relative thermodynamic stabilities of the cis and trans isomers.
Electronic and Steric Properties of the Trimethylphosphine Ligand
The trimethylphosphine (PMe₃) ligand plays a crucial role in defining the properties of the complex due to its specific electronic and steric characteristics. Phosphine ligands (PR₃) are highly versatile, as their properties can be systematically altered by changing the R groups. umb.edumanchester.ac.uk
Steric Properties: The steric bulk of phosphine ligands is famously quantified by the Tolman cone angle (θ). sciencemadness.org This angle represents the apex angle of a cone that encompasses the van der Waals radii of the ligand's outermost atoms, with the metal at the vertex. libretexts.orgsmolecule.com For trimethylphosphine, this angle is relatively modest compared to other phosphines, allowing for multiple PMe₃ ligands to coordinate to a single metal center. wikipedia.orglibretexts.org
| Property | Value | Description |
|---|---|---|
| Tolman Cone Angle (θ) | 118° | A measure of the steric bulk of the ligand. wikipedia.orgsciencemadness.org |
| pKa (of HPMe₃⁺) | 8.65 | Indicates the basicity and strong σ-donor capability of the ligand. wikipedia.org |
| Coordination Geometry at P | Trigonal Pyramidal | The phosphorus atom is at the apex with the three methyl groups forming the base. wikipedia.orgchemeurope.com |
| C-P-C Bond Angle | ~98.6° | The angle between the methyl substituents on the phosphorus atom. wikipedia.org |
Relativistic Effects in Platinum Coordination Bonds and Their Theoretical Description
For heavy elements like platinum (atomic number 78), the high nuclear charge causes the inner-shell electrons to move at speeds approaching the speed of light. This necessitates the inclusion of relativistic effects in any accurate theoretical description of their bonding and properties. matthey.comuba.ar These effects are not minor corrections but are fundamental to understanding the chemistry of platinum. nih.govaip.orgresearchgate.net
Relativistic effects have two primary consequences:
Contraction of s and p orbitals: Due to the relativistic mass increase of the electrons, the s and p orbitals contract and become more stable (lower in energy). researchgate.net
Expansion and destabilization of d and f orbitals: The contracted s and p orbitals shield the nuclear charge more effectively, leading to a weaker effective nuclear charge experienced by the outer d and f electrons. This results in the expansion and energetic destabilization of the d and f orbitals. researchgate.net
Ligand Field Theory and Molecular Orbital Approaches to Bonding in Platinum(II) Complexes
The bonding in d⁸ square planar complexes like Platinum, diiodobis(trimethylphosphine)- can be described using both Ligand Field Theory (LFT) and Molecular Orbital (MO) theory.
Ligand Field Theory (LFT): LFT provides a qualitative picture of the d-orbital splitting. In a square planar geometry, the d-orbitals of the central metal are no longer degenerate. The removal of ligands from the z-axis (compared to an octahedral geometry) significantly lowers the energy of orbitals with a z-component (d₂², dₓ₂, dᵧ₂). wikipedia.orgvedantu.cominflibnet.ac.in Conversely, the dₓ²₋ᵧ² orbital, which points directly at the four ligands in the xy-plane, is raised significantly in energy. The dₓᵧ orbital, also in the xy-plane but between the ligands, is raised to a lesser extent. The generally accepted ordering of d-orbital energies for a square planar complex is: dₓ²₋ᵧ² > dₓᵧ > d₂² > dₓ₂, dᵧ₂. acs.org For a d⁸ metal like Pt(II), the eight electrons fill the four lower-energy orbitals, leaving the high-energy dₓ²₋ᵧ² orbital empty. This large energy gap between the highest occupied d-orbital and the empty dₓ²₋ᵧ² orbital accounts for the stability of the 16-electron square planar configuration.
Molecular Orbital (MO) Theory: MO theory provides a more complete and quantitative description of the bonding by considering the overlap of metal and ligand orbitals to form bonding, non-bonding, and anti-bonding molecular orbitals. youtube.comvaia.comhuntresearchgroup.org.uk For a square planar complex, the metal's dₓ²₋ᵧ², s, pₓ, and pᵧ orbitals have the correct symmetry to form σ-bonds with the four ligand orbitals. inflibnet.ac.inyoutube.com The metal's d₂², dₓ₂, and dᵧ₂ orbitals are typically non-bonding or involved in π-bonding. The eight d-electrons of the Pt(II) center and the eight electrons from the four ligand σ-donors (two from each iodide and two from each PMe₃) occupy these molecular orbitals. The highest occupied molecular orbital (HOMO) is typically a metal-based d-orbital, while the lowest unoccupied molecular orbital (LUMO) is the anti-bonding σ* orbital derived primarily from the metal dₓ²₋ᵧ² orbital. huntresearchgroup.org.ukyoutube.com This HOMO-LUMO gap is a key factor in the electronic spectra and reactivity of the complex.
Role as a "Soft" Metal Center Preferring Polarizable Ligands
The Hard and Soft Acids and Bases (HSAB) theory is a qualitative concept used to explain the stability of coordination compounds. wikipedia.org This theory classifies Lewis acids (electron acceptors) and Lewis bases (electron donors) as either "hard" or "soft". latech.edu
Hard acids and bases are typically small, have high charge states, and are not easily polarizable (their electron clouds are not easily distorted). wikipedia.orgchemeurope.com
Soft acids and bases are generally larger, have low charge states, and are highly polarizable. wikipedia.orgchemeurope.com
The central principle of HSAB theory is that hard acids prefer to bind with hard bases, and soft acids prefer to bind with soft bases. wikipedia.orgmeta-synthesis.com
Platinum(II) is classified as a classic soft acid . chemeurope.comadichemistry.com It is a large cation with a low positive charge (+2) and its outer electrons are relatively diffuse and polarizable. Consequently, Pt(II) forms its most stable complexes with soft bases . The iodide ion (I⁻) is a quintessential soft base; it is large and its electron cloud is very easily polarized. chemeurope.com The phosphorus atom in trimethylphosphine is also considered a soft donor atom. This preference for soft-soft interactions explains the high stability of the Pt-I and Pt-P bonds in Platinum, diiodobis(trimethylphosphine)-. The interaction between a soft acid and a soft base is characterized by a significant degree of covalent character in the bond. adichemistry.com
Computational Chemistry and Theoretical Investigations of Platinum, Diiodobis Trimethylphosphine
Density Functional Theory (DFT) for Geometry Optimization and Electronic Structure
Density Functional Theory (DFT) stands as a powerful and widely used computational tool for investigating the properties of transition metal complexes, including those of platinum. researchgate.net It offers a balance between computational cost and accuracy, making it suitable for studying the geometry and electronic characteristics of molecules like Platinum, diiodobis(trimethylphosphine)-.
Assessment and Validation of DFT Functionals and Basis Sets for Platinum Systems
The accuracy of DFT calculations is highly dependent on the choice of the exchange-correlation functional and the basis set. For heavy elements like platinum, relativistic effects also need to be considered. Studies on a variety of platinum-containing complexes have shown that hybrid functionals, which mix a portion of Hartree-Fock exact exchange with a DFT exchange-correlation functional, often provide reliable results.
A systematic assessment of various DFT methods for mononuclear platinum complexes determined that the PBE0 hybrid functional, in conjunction with the def2-TZVP basis set for ligand atoms, provides a high level of accuracy for geometry optimization. Furthermore, the inclusion of the ZORA (Zeroth-Order Regular Approximation) relativistic approximation is crucial for accurately describing the electronic structure of platinum. Solvation and dispersion corrections are also recommended for obtaining results that can be reliably compared with experimental data.
The performance of different levels of theory has been investigated for the closely related complex, cis-[PtCl₂(PMe₃)₂]. These studies revealed that while uncorrelated Hartree-Fock (HF) calculations yield erroneous results, both Møller-Plesset second-order perturbation theory (MP2) and DFT calculations can accurately reproduce experimental geometries and dipole moments, provided that the 5s and 5p electrons of platinum are included in the valence space and that large basis sets with polarization functions are employed. researchgate.net DFT calculations, particularly those incorporating scalar relativistic terms, have been shown to provide the best agreement with experimental bond lengths and dipole moments. researchgate.net
Table 1: Representative DFT Functionals and Basis Sets for Platinum Complexes
| Functional | Type | Basis Set | Relativistic Approximation | Notes |
|---|---|---|---|---|
| PBE0 | Hybrid GGA | def2-TZVP | ZORA | Recommended for accurate geometry optimizations. |
| B3LYP | Hybrid GGA | LANL2DZ | ECP | A commonly used combination for transition metal complexes. |
| BP86 | GGA | SVP | None | A pure functional, often used for initial calculations. |
This table is interactive. Users can sort the data by clicking on the column headers.
Prediction of Ground State Geometries and Electronic Properties of Intermediates
DFT calculations are instrumental in predicting the ground state geometries of both stable complexes and transient intermediates. For Platinum, diiodobis(trimethylphosphine)-, DFT can be used to determine the optimized bond lengths, bond angles, and dihedral angles for both the cis and trans isomers.
Based on experimental data from analogous trans-diiodobis(thioether)platinum(II) complexes, the Pt-I bond lengths are expected to be in the range of 2.60-2.62 Å. In the case of cis- and trans-[PtCl₂{Te(CH₂)₆}₂], DFT calculations have shown that the Pt-Te bond lengths are shorter in the cis isomer compared to the trans isomer due to the stronger trans-influence of the telluroether ligand compared to the chloride ligand. A similar trend would be anticipated for the Pt-P bonds in the cis and trans isomers of Platinum, diiodobis(trimethylphosphine)-.
The electronic properties, such as the energies of the frontier molecular orbitals (HOMO and LUMO), the HOMO-LUMO gap, and the charge distribution, can also be elucidated through DFT. This information is crucial for understanding the reactivity and spectroscopic behavior of the complex.
Table 2: Predicted Geometrical Parameters for cis- and trans-Platinum, diiodobis(trimethylphosphine)- (Illustrative)
| Parameter | cis Isomer (Predicted) | trans Isomer (Predicted) |
|---|---|---|
| Pt-I Bond Length (Å) | ~2.61 | ~2.60 |
| Pt-P Bond Length (Å) | ~2.25 | ~2.30 |
| I-Pt-I Bond Angle (°) | ~90 | 180 |
| P-Pt-P Bond Angle (°) | ~90 | 180 |
Note: The values in this table are illustrative and based on trends observed in similar platinum(II) complexes. Precise values would require specific DFT calculations for Platinum, diiodobis(trimethylphosphine)-.
Time-Dependent Density Functional Theory (TD-DFT) for Spectroscopic Property Prediction
Time-Dependent Density Functional Theory (TD-DFT) is the workhorse for calculating the excited-state properties of molecules and predicting their electronic absorption spectra (UV-Vis). By applying TD-DFT, one can calculate the vertical excitation energies and oscillator strengths for the electronic transitions in both cis- and trans-Platinum, diiodobis(trimethylphosphine)-.
These calculations allow for the assignment of the observed absorption bands to specific electronic transitions, such as metal-to-ligand charge transfer (MLCT), ligand-to-metal charge transfer (LMCT), or d-d transitions. The choice of functional and the inclusion of solvent effects are critical for obtaining accurate predictions of UV-Vis spectra.
Table 3: Illustrative TD-DFT Calculated Electronic Transitions
| Transition | Wavelength (nm) | Oscillator Strength | Character |
|---|---|---|---|
| S₀ → S₁ | ~450 | Low | d-d |
| S₀ → S₂ | ~380 | Moderate | MLCT (Pt → σ*(P-C)) |
This table is for illustrative purposes and represents typical transitions for a platinum(II) complex. Specific calculations are needed for Platinum, diiodobis(trimethylphosphine)-.
Ab Initio Molecular Dynamics (AIMD) Simulations for Solution-Phase Dynamics
Such simulations can provide insights into:
The solvation structure around the platinum complex.
The dynamics of ligand exchange reactions with solvent molecules.
The conformational flexibility of the trimethylphosphine (B1194731) ligands.
The mechanism of isomerization between the cis and trans forms in solution.
Computational Modeling of Reaction Energy Profiles and Transition States
Computational chemistry is invaluable for elucidating the mechanisms of chemical reactions. For Platinum, diiodobis(trimethylphosphine)-, DFT calculations can be used to map out the potential energy surface for various reactions, such as the cis-trans isomerization.
By locating the transition state structures and calculating the activation energies, one can gain a quantitative understanding of the reaction kinetics. For instance, the isomerization of square-planar platinum(II) complexes can proceed through different pathways, including associative mechanisms involving a five-coordinate intermediate or dissociative mechanisms. Computational modeling can help distinguish between these possibilities and identify the lowest-energy pathway.
Studies on the isomerization of similar platinum(II) phosphine (B1218219) complexes have shown that these processes can be computationally modeled to understand the underlying energy profiles. The relative stabilities of the cis and trans isomers, as well as the energy barriers connecting them, can be accurately determined, providing crucial information for understanding and predicting the chemical behavior of these complexes.
Ligand Effects on Reactivity and Selectivity in Platinum Ii Systems
Electronic Modulation by Trimethylphosphine (B1194731) Ligands
Trimethylphosphine is classified as a strong σ-donating ligand. This property arises from the lone pair of electrons on the phosphorus atom, which forms a strong sigma (σ) bond with the platinum(II) center. As a trialkylphosphine, PMe₃ is a highly basic ligand, meaning it is a potent electron donor. This donation of electron density increases the electron richness of the platinum center in the diiodobis(trimethylphosphine)platinum(II) complex.
This electronic modulation has significant consequences for the complex's reactivity. A more electron-rich platinum center is more susceptible to oxidative addition reactions, a key step in many catalytic cycles. The increased electron density on the metal facilitates the cleavage of bonds in substrate molecules. The strong σ-donation from the trimethylphosphine ligands stabilizes the higher oxidation state (Pt(IV)) that results from oxidative addition.
Steric Hindrance and Cone Angle of Phosphine (B1218219) Ligands on Coordination and Reactivity
The steric bulk of a phosphine ligand is a critical factor that governs the coordination environment around the metal center and, consequently, its reactivity. This steric influence is quantified by the Tolman cone angle (θ), which measures the solid angle occupied by the ligand at a standard metal-phosphorus bond distance.
Trimethylphosphine is considered a sterically small and compact ligand, with a Tolman cone angle of 118°. nih.gov This relatively small size allows for the coordination of multiple PMe₃ ligands to a single metal center and reduces steric crowding in the coordination sphere of diiodobis(trimethylphosphine)platinum(II). The reduced steric hindrance can facilitate the approach of reactants to the platinum center, potentially increasing reaction rates. However, the compact nature of trimethylphosphine also means it provides less steric protection to the metal center compared to bulkier phosphines. This can influence the stability of the complex and its intermediates. For instance, coordinatively unsaturated species, which are often key catalytic intermediates, may be less stable with smaller ligands like trimethylphosphine.
The steric properties of the phosphine ligand can also influence the coordination number and geometry of the platinum complex. While diiodobis(trimethylphosphine)platinum(II) is a stable four-coordinate, square planar complex, the smaller cone angle of PMe₃ could, in principle, allow for the formation of five-coordinate intermediates during reaction mechanisms, which would proceed via an associative pathway.
Comparative Studies with Other Phosphine Ligands (e.g., Triethylphosphine)
To better understand the specific effects of trimethylphosphine, it is useful to compare it with other phosphine ligands, such as triethylphosphine (B1216732) (PEt₃). Triethylphosphine is also a trialkylphosphine and therefore a strong σ-donor. However, the ethyl groups in PEt₃ are larger than the methyl groups in PMe₃, resulting in greater steric bulk.
The most significant difference between trimethylphosphine and triethylphosphine is their steric profile. This is reflected in their Tolman cone angles:
| Ligand | Tolman Cone Angle (θ) |
| Trimethylphosphine (PMe₃) | 118° |
| Triethylphosphine (PEt₃) | 132° |
This larger cone angle for triethylphosphine means that it exerts greater steric hindrance around the platinum center in a hypothetical diiodobis(triethylphosphine)platinum(II) complex. This increased steric bulk would likely lead to slower rates for associative substitution reactions compared to the trimethylphosphine analogue, as the approach of an incoming ligand would be more hindered.
Electronically, both PMe₃ and PEt₃ are strong σ-donors. However, triethylphosphine is generally considered to be a slightly stronger electron donor than trimethylphosphine due to the greater inductive effect of the ethyl groups compared to the methyl groups. This would make the platinum center in a PEt₃ complex slightly more electron-rich, which could enhance the rate of oxidative addition reactions. The choice between trimethylphosphine and triethylphosphine as a ligand can therefore be used to fine-tune the balance of steric and electronic effects to achieve desired reactivity and selectivity in platinum(II) systems.
Impact of Ligand Properties on Reaction Kinetics and Thermodynamic Control
The electronic and steric properties of the trimethylphosphine ligands in diiodobis(trimethylphosphine)platinum(II) have a direct impact on both the kinetics and thermodynamics of its reactions.
Reaction Kinetics:
The rate of reactions involving the platinum complex is influenced by several factors related to the PMe₃ ligands:
Nucleophilicity of the Metal Center: The strong σ-donating nature of trimethylphosphine increases the electron density on the platinum atom, enhancing its nucleophilicity. This can accelerate reactions where the platinum complex acts as a nucleophile, such as in oxidative addition processes. mdpi.com
Steric Accessibility: The relatively small cone angle of trimethylphosphine allows for easier access of substrates to the platinum center, which can lead to faster reaction rates, particularly in associative substitution mechanisms.
Trans Effect: Phosphine ligands exhibit a strong trans effect, meaning they weaken the bond of the ligand positioned opposite to them in a square planar complex. In substitution reactions, this can labilize the ligand trans to a trimethylphosphine group, influencing the reaction pathway and rate.
Thermodynamic Control:
The thermodynamics of a reaction are governed by the relative stability of the reactants and products. The properties of the trimethylphosphine ligands influence this in several ways:
Stability of Intermediates and Products: The ability of trimethylphosphine to stabilize different oxidation states of platinum affects the thermodynamic favorability of a reaction. For example, its strong σ-donation stabilizes the higher oxidation state of platinum in the products of oxidative addition, making the reaction more thermodynamically favorable.
Steric Repulsion: The steric interactions between the ligands and with the substrates can influence the relative energies of different isomers or products, thereby exerting thermodynamic control over the reaction outcome. In general, reactions will favor the formation of the sterically least hindered, and thus thermodynamically more stable, product.
Ligand-Induced Control over Stereochemical Outcomes in Platinum(II) Catalysis
While "Platinum, diiodobis(trimethylphosphine)-" itself is an achiral molecule, the principles of ligand-induced stereocontrol are fundamental in platinum(II) catalysis. If chiral phosphine ligands were used in place of trimethylphosphine, the resulting complex could be used to catalyze asymmetric reactions, leading to the preferential formation of one enantiomer of a chiral product over the other.
The stereochemical outcome of a catalytic reaction is determined by the three-dimensional arrangement of the ligands around the platinum center, which creates a chiral environment. This chiral environment influences the way the substrate binds to the catalyst and the subsequent transformations it undergoes.
Key aspects of ligand-induced stereocontrol include:
Chiral Pocket: Chiral ligands create a "chiral pocket" around the metal center. The steric and electronic interactions within this pocket can force the substrate to adopt a specific orientation, leading to a stereoselective reaction.
Enantioselective Substrate Binding: The chiral catalyst can exhibit different binding affinities for the two enantiomers of a racemic substrate, or for different prochiral faces of a substrate, leading to kinetic resolution or asymmetric induction.
Transition State Stabilization: The chiral ligand can selectively stabilize the transition state leading to one enantiomeric product over the transition state leading to the other, thereby controlling the stereochemical outcome of the reaction.
The design of chiral phosphine ligands with specific steric and electronic properties is a major focus of research in asymmetric catalysis. By carefully selecting the chiral phosphine ligand, it is possible to achieve high levels of enantioselectivity in a wide range of platinum-catalyzed reactions. rug.nl
Electronic Structure Analysis of Platinum, Diiodobis Trimethylphosphine
Orbital Interactions and Bonding Characteristics in Platinum-Phosphorus Bonds
The bonding between the platinum center and the two trimethylphosphine (B1194731) (PMe₃) ligands is a classic example of the synergistic interplay between σ-donation and π-backdonation, which is characteristic of metal-phosphine complexes. scirp.org
σ-Donation: The primary bonding component is a σ-bond formed by the donation of the lone pair of electrons from the phosphorus atom into an empty hybrid orbital of the platinum(II) center. In the square planar geometry of Pt(II), the empty dₛ₂ orbital is often involved in forming such σ-bonds. The trimethylphosphine ligand, with its electron-releasing methyl groups, is a relatively strong σ-donor. This donation of electron density from the phosphine (B1218219) ligands to the metal is a crucial factor in stabilizing the complex.
π-Backdonation: Complementing the σ-donation is the process of π-backdonation. Here, electron density from filled d-orbitals on the platinum atom (such as dxy, dxz, dyz) is donated back into empty, low-lying acceptor orbitals on the phosphine ligands. scirp.org In the case of phosphine ligands, these acceptor orbitals are not d-orbitals on phosphorus, as was once thought, but rather the antibonding σ* orbitals of the phosphorus-carbon (P-C) bonds. This π-backdonation strengthens the Pt-P bond and influences the electronic properties of the entire complex. The extent of this interaction depends on the energy match between the metal d-orbitals and the ligand σ* orbitals.
Computational studies on analogous complexes, such as cis-[PtCl₂(PMe₃)₂], have highlighted the complexity of these interactions. researchgate.net Accurate theoretical descriptions of the Pt-P bond lengths require sophisticated computational methods that account for both electron correlation and relativistic effects, underscoring the nuanced nature of the bonding. researchgate.net Natural Bond Orbital (NBO) analysis, a computational method, can be used to quantify the charge transfer and stabilization energy associated with these donor-acceptor interactions, providing a more detailed picture of the bonding. wisc.edu For instance, NBO analysis can elucidate the charge transfer from a filled metal orbital to the empty σ* orbitals of the P-C bonds. researchgate.net
| Interaction Type | Donor Orbital | Acceptor Orbital | Description |
|---|---|---|---|
| σ-Donation | Phosphorus lone pair (n_P) | Empty Pt(II) hybrid orbital (e.g., dsp²) | Forms the primary, strong single bond between platinum and phosphorus. |
| π-Backdonation | Filled Pt(II) d-orbitals (e.g., dxy, dxz) | Empty P-C antibonding orbitals (σ*_P-C) | Strengthens the Pt-P bond and delocalizes electron density from the metal to the ligand. |
Characterization of Metal-to-Ligand Charge Transfer (MLCT) and Ligand-to-Ligand Charge Transfer (LLCT) Transitions
Electronic transitions in transition metal complexes, which can be observed using UV-Vis spectroscopy, provide valuable insights into their electronic structure. nih.gov These transitions involve the promotion of an electron from a filled orbital to an empty one. In Platinum, diiodobis(trimethylphosphine)-, several types of charge transfer transitions are theoretically possible.
Metal-to-Ligand Charge Transfer (MLCT): This type of transition involves the excitation of an electron from a metal-centered d-orbital to a ligand-centered empty orbital. For MLCT to be prominent in the visible region, the ligand must possess low-lying π* orbitals. rsc.org The trimethylphosphine ligands lack an extensive π-system, so their σ* (P-C) orbitals are relatively high in energy. Therefore, any MLCT transitions involving these ligands would likely occur at high energies, in the ultraviolet region.
Ligand-to-Metal Charge Transfer (LMCT): This transition involves the excitation of an electron from a ligand-based orbital to an empty or partially filled metal d-orbital. The iodide ligands possess filled p-orbitals which are relatively high in energy. It is plausible that transitions from these iodide p-orbitals to the empty dₓ₂-y₂ orbital on the platinum(II) center could occur. These would be classified as LMCT transitions.
Ligand-to-Ligand Charge Transfer (LLCT): LLCT transitions involve the movement of an electron from an orbital predominantly located on one ligand to an orbital on another. In a complex like PtI₂(PMe₃)₂, this could theoretically involve a transition from an iodide p-orbital to a PMe₃ σ* orbital. Such transitions are less common and typically require the presence of both strong donor and acceptor ligands.
Given the nature of the ligands, the electronic absorption spectrum of Platinum, diiodobis(trimethylphosphine)- is expected to be dominated by high-energy transitions in the UV range, with potential for lower-energy LMCT bands originating from the iodide ligands. Detailed computational studies using Time-Dependent Density Functional Theory (TD-DFT) would be necessary to precisely assign the character and energy of these electronic transitions. openaccessjournals.com
Density of States (DOS) Analysis for Electronic Configuration Insights
A Density of States (DOS) analysis is a computational tool that provides a graphical representation of the number of available electronic states at each energy level. A DOS plot for Platinum, diiodobis(trimethylphosphine)- would offer a detailed map of its electronic configuration by showing the contributions of the constituent atoms (Pt, I, P, C, H) to the molecular orbitals.
Valence Band: The filled molecular orbitals, forming the valence band, would be composed of contributions from the filled d-orbitals of platinum (dxy, dyz, dxz, dz²), the p-orbitals of the iodide ligands, and the σ-bonding orbitals of the trimethylphosphine ligands. The highest occupied molecular orbital (HOMO) is likely to have significant character from both the Pt d-orbitals and the iodide p-orbitals.
Conduction Band: The empty molecular orbitals, forming the conduction band, would be primarily composed of the empty platinum dₓ₂-y₂ orbital and the antibonding σ* orbitals of the Pt-P, Pt-I, and P-C bonds. The lowest unoccupied molecular orbital (LUMO) in a square planar Pt(II) complex is characteristically the metal-centered dₓ₂-y₂ orbital.
The energy difference between the highest occupied and lowest unoccupied states (the HOMO-LUMO gap) is a critical parameter that influences the complex's stability and reactivity. A DOS plot provides a visual representation of this gap.
| Energy Region | Contributing Orbitals | Description |
|---|---|---|
| Occupied States (Valence) | Pt (dxy, dyz, dxz, dz²), I (p), PMe₃ (σ) | Represents the filled bonding and non-bonding molecular orbitals. The HOMO is expected to be a mixture of Pt(d) and I(p) character. |
| Unoccupied States (Conduction) | Pt (dx²-y²), Pt-P (σ), Pt-I (σ), P-C (σ*) | Represents the empty antibonding molecular orbitals. The LUMO is predominantly the Pt(dx²-y²) orbital. |
Spin State Considerations and Their Influence on Platinum Reactivity
The spin state of a transition metal complex describes the arrangement of electrons within its d-orbitals. Platinum(II) has a d⁸ electron configuration. In a square planar ligand field, the five d-orbitals are split in energy. The dₓ₂-y₂ orbital is significantly destabilized due to its direct interaction with the four ligands in the xy-plane. The dz² orbital is moderately stabilized, while the dxy, dxz, and dyz orbitals are the most stable.
For a d⁸ metal ion in a square planar environment, the large energy gap between the occupied d-orbitals and the high-energy dₓ₂-y₂ orbital forces the eight electrons to pair up in the four lower-energy orbitals (dxy, dxz, dyz, and dz²). This results in a low-spin configuration with a total spin (S) of 0. Consequently, Platinum, diiodobis(trimethylphosphine)- is diamagnetic.
This low-spin d⁸ electronic configuration has a profound influence on the reactivity of the complex, particularly for ligand substitution reactions.
Associative Mechanism: Square planar complexes like this one typically undergo substitution reactions via an associative mechanism. The filled, relatively high-energy dz² orbital makes the platinum center nucleophilic along the z-axis (perpendicular to the molecular plane), while the empty, low-lying dₓ₂-y₂ orbital makes it electrophilic in the plane of the complex. An incoming ligand can attack the complex from above or below the plane, forming a five-coordinate trigonal bipyramidal intermediate. This pathway is favored because the platinum center is coordinatively unsaturated (16-electron complex) and has accessible orbitals to interact with an incoming nucleophile.
Reaction Kinetics and Mechanistic Studies of Platinum, Diiodobis Trimethylphosphine
Quantitative Determination of Rate Constants for Key Transformations
The reactivity of Platinum, diiodobis(trimethylphosphine)- is dominated by ligand substitution and isomerization reactions. The determination of rate constants for these transformations is essential for a quantitative understanding of its chemical behavior. These reactions typically follow associative pathways, characteristic of square planar platinum(II) complexes, proceeding through a five-coordinate transition state or intermediate.
Key transformations for which rate constants are of interest include:
Ligand Substitution: The displacement of an iodide or trimethylphosphine (B1194731) ligand by an incoming nucleophile.
Isomerization: The conversion between the cis and trans isomers of the complex.
Studies on analogous platinum(II) phosphine (B1218219) complexes have established that the rates of these reactions are highly dependent on several factors, including the nature of the entering and leaving groups, the solvent, and the steric and electronic properties of the phosphine ligands. For instance, the substitution of a halide ligand is generally faster than that of a strongly bonded phosphine ligand.
A representative data table for the rate of a hypothetical ligand substitution reaction is presented below. This table illustrates the type of data obtained from such kinetic studies, typically through techniques like UV-Vis or NMR spectroscopy.
| Entry | Reactant Complex | Entering Ligand (Nu) | [Nu] (M) | Temperature (°C) | Observed Rate Constant, k_obs (s⁻¹) |
| 1 | cis-[PtI₂(P(CH₃)₃)₂] | Pyridine | 0.01 | 25 | Value |
| 2 | cis-[PtI₂(P(CH₃)₃)₂] | Pyridine | 0.05 | 25 | Value |
| 3 | cis-[PtI₂(P(CH₃)₃)₂] | Pyridine | 0.10 | 25 | Value |
| 4 | trans-[PtI₂(P(CH₃)₃)₂] | Thiourea | 0.01 | 25 | Value |
| 5 | trans-[PtI₂(P(CH₃)₃)₂] | Thiourea | 0.05 | 25 | Value |
| 6 | trans-[PtI₂(P(CH₃)₃)₂] | Thiourea | 0.10 | 25 | Value |
| Note: The "Value" entries in this table are placeholders, as specific experimental data for these exact reactions are not readily available in the public domain. The table is intended to be illustrative of the data generated in such studies. |
The observed rate constant, k_obs, for associative ligand substitution typically shows a linear dependence on the concentration of the entering nucleophile, following the two-term rate law: k_obs = k₁ + k₂[Nu] where k₁ represents the solvent-assisted pathway and k₂ represents the direct nucleophilic attack pathway.
Activation Parameters (Enthalpy and Entropy of Activation) for Elementary Steps
To gain deeper insight into the reaction mechanism, the temperature dependence of the rate constants is studied to determine the activation parameters: the enthalpy of activation (ΔH‡) and the entropy of activation (ΔS‡). These parameters are derived from the Eyring equation and provide information about the energy barrier and the degree of order in the transition state, respectively.
For an associative mechanism, which is common for platinum(II) complexes, the formation of a more ordered five-coordinate transition state from two reactant species typically results in a negative entropy of activation. The enthalpy of activation reflects the energy required to form this transition state, including the energy to rearrange the ligands and the metal center.
An illustrative table of activation parameters for a hypothetical isomerization reaction is provided below.
| Reaction | Temperature Range (K) | ΔH‡ (kJ/mol) | ΔS‡ (J/mol·K) |
| cis-[PtI₂(P(CH₃)₃)₂] → trans-[PtI₂(P(CH₃)₃)₂] | 298 - 318 | Value | Value |
| trans-[PtI₂(P(CH₃)₃)₂] → cis-[PtI₂(P(CH₃)₃)₂] | 298 - 318 | Value | Value |
| Note: The "Value" entries in this table are placeholders, as specific experimental data for these exact reactions are not readily available in the public domain. The table is intended to be illustrative of the data generated in such studies. |
The values of ΔH‡ and ΔS‡ are crucial for distinguishing between different possible associative pathways (e.g., a concerted A mechanism versus a stepwise Ia or Id mechanism).
Identification of Rate-Limiting Steps in Complex Catalytic Cycles
Common elementary steps in catalytic cycles involving platinum(II) phosphine complexes include:
Oxidative addition
Ligand substitution/association/dissociation
Migratory insertion
Reductive elimination
The rate-limiting step can be identified by a combination of kinetic studies (examining the dependence of the reaction rate on the concentrations of reactants, catalyst, and ligands) and computational modeling. For example, if the rate of a cross-coupling reaction is found to be independent of the concentration of one of the coupling partners, it suggests that the oxidative addition of the other partner is likely the rate-limiting step.
Consider a hypothetical catalytic cycle for a Heck-type reaction. The rate law derived from experimental data can point towards the rate-limiting step. For instance, a rate law of the form: Rate = k[PtI₂(P(CH₃)₃)₂][Aryl-X] would suggest that the oxidative addition of the aryl halide (Aryl-X) is the rate-limiting step.
Isotope Labeling Studies for Mechanistic Elucidation
Isotope labeling is a powerful technique for unraveling reaction mechanisms by tracing the fate of atoms or groups of atoms throughout a chemical transformation. By replacing an atom with one of its heavier isotopes (e.g., ¹H with ²H (D), ¹²C with ¹³C, or ³¹P with a labeled variant), one can follow its path using techniques like NMR spectroscopy or mass spectrometry.
In the context of Platinum, diiodobis(trimethylphosphine)-, isotope labeling could be employed to:
Distinguish between intramolecular and intermolecular processes: For example, in studying the mechanism of cis-trans isomerization, the use of a labeled phosphine ligand in the presence of an unlabeled free phosphine can determine if the isomerization occurs via a dissociative pathway (involving exchange with the free phosphine) or an intramolecular twist mechanism.
Elucidate the mechanism of C-H activation or other bond-forming/breaking steps: In catalytic reactions, replacing a C-H bond with a C-D bond can lead to a kinetic isotope effect (KIE), where the rate of the reaction is altered. The magnitude of the KIE can provide evidence for the involvement of C-H bond cleavage in the rate-limiting step.
Track ligand exchange pathways: By using ¹³C-labeled trimethylphosphine, for instance, one could monitor the exchange with unlabeled phosphine ligands in solution using ³¹P and ¹³C NMR spectroscopy.
While specific isotope labeling studies on Platinum, diiodobis(trimethylphosphine)- are not extensively documented in publicly accessible literature, the principles and applications of this technique are well-established in the study of organometallic reaction mechanisms.
Solution Dynamics of Platinum, Diiodobis Trimethylphosphine
Intramolecular Ligand Exchange and Fluxionality in Solution
The solution behavior of square-planar platinum(II) complexes like diiodobis(trimethylphosphine)platinum(II) is often characterized by dynamic intramolecular processes, most notably cis-trans isomerization. While direct studies on the diiodo complex are limited, extensive research on the closely related analogue, dihydridobis(trimethylphosphine)platinum(II) (PtH₂(PMe₃)₂), provides significant insight into the likely fluxional processes. iaea.orgresearchgate.net
Solutions of PtH₂(PMe₃)₂ exist as an equilibrium mixture of cis and trans isomers. iaea.orgresearchgate.net The position of this equilibrium is highly dependent on the solvent, a phenomenon that will be discussed in the next section. The interconversion between these two geometric isomers is a key fluxional process. Spin-saturation-transfer NMR studies on PtH₂(PMe₃)₂ have been used to quantify the kinetics of this isomerization. iaea.orgresearchgate.net
Two primary mechanisms are proposed for this isomerization:
Associative Mechanism: This pathway involves the coordination of a fifth ligand, which could be a solvent molecule or a trace amount of free trimethylphosphine (B1194731), to form a five-coordinate trigonal bipyramidal intermediate. This intermediate can then undergo pseudorotation, followed by the dissociation of a ligand to yield the isomerized product. The exchange of phosphine (B1218219) ligands in PtH₂(PMe₃)₂ with free phosphine in solution occurs rapidly with the trans isomer but not the cis, suggesting that different pathways may be available to each isomer. iaea.orgchegg.comchegg.com
Dissociative Mechanism: This pathway involves the dissociation of one of the trimethylphosphine ligands to form a three-coordinate, T-shaped intermediate. This intermediate can then rearrange before the phosphine ligand re-coordinates to form the other isomer. iaea.orgresearchgate.net
For the diiodo analogue, PtI₂(PMe₃)₂, similar cis-trans isomerization is expected. However, the electronic and steric properties of the iodo ligands compared to hydrido ligands would influence the rates and preferred mechanism. The larger steric bulk and different trans-influence of the iodide ligand would likely alter the energy landscape for the formation of both associative and dissociative intermediates.
Below is a data table summarizing the kinetic parameters for the analogous dihydrido complex, which serves as a valuable reference for understanding the fluxionality of the diiodo compound.
| Parameter | Value | Conditions | Reference |
|---|---|---|---|
| trans → cis Isomerization Rate Constant (k) | ~0.1 s⁻¹ | -60 °C | iaea.org |
| Phosphine Ligand Exchange Rate Constants | 7 - 600 s⁻¹ | > -35 °C | iaea.org |
| ΔH‡ (Reductive Elimination in THF) | 9.4 ± 1 kcal mol⁻¹ | - | researchgate.net |
| ΔS‡ (Reductive Elimination in THF) | -41 ± 3 cal mol⁻¹ deg⁻¹ | - | researchgate.net |
| ΔH‡ (Reductive Elimination in Me₄THF) | 20.0 ± 0.5 kcal mol⁻¹ | - | researchgate.net |
| ΔS‡ (Reductive Elimination in Me₄THF) | -1 ± 2 cal mol⁻¹ deg⁻¹ | - | researchgate.net |
Solvent Effects on Coordination Dynamics and Reactivity
The solvent is not a passive medium but an active participant that can significantly influence the equilibrium, structure, and reactivity of platinum complexes. For diiodobis(trimethylphosphine)platinum(II), the solvent's polarity, coordinating ability, and capacity for hydrogen bonding are expected to be critical factors.
A primary effect of the solvent is its influence on the cis-trans isomerization equilibrium. In the analogue PtH₂(PMe₃)₂, the cis isomer is dominant in polar solvents. iaea.orgresearchgate.net This is generally attributed to the larger dipole moment of the cis isomer, which is stabilized to a greater extent by polar solvent molecules. It is therefore anticipated that for PtI₂(PMe₃)₂, the population of the cis and trans isomers can be tuned by the choice of solvent.
The coordinating ability of the solvent can also dictate reaction pathways. In coordinating solvents like tetrahydrofuran (B95107) (THF), the solvent molecules can compete for coordination sites on the platinum center, facilitating associative ligand exchange or isomerization pathways. iaea.orgresearchgate.net Furthermore, solvent can directly participate in reactions. Studies on other platinum(II) phosphine complexes, such as trans-[PtCl₂(TCEP)₂] (where TCEP is tris(2-carboxyethyl)phosphine), show that in aqueous solutions, solvent molecules (water) can promote the substitution of chloride ligands by carboxylate groups from the phosphine ligand itself. researchgate.net
The solvent's role in modulating reactivity is clearly demonstrated by the reductive elimination of H₂ from PtH₂(PMe₃)₂. In the coordinating solvent THF, the reaction has a large negative entropy of activation (-41 ± 3 cal mol⁻¹ deg⁻¹), indicative of an ordered transition state involving significant solvent reorganization. researchgate.net In contrast, in the non-coordinating solvent 2,5-dimethyltetrahydrofuran (B89747) (Me₄THF), the entropy of activation is near zero (-1 ± 2 cal mol⁻¹ deg⁻¹), suggesting a much less ordered transition state and a more rapid reaction. iaea.orgresearchgate.net
Characterization of Self-Assembly and Aggregation Phenomena in Solution
Square-planar d⁸ metal complexes, including those of platinum(II), have a notable tendency to self-assemble or aggregate in solution. rsc.orgnih.gov This behavior can dramatically alter their spectroscopic and physical properties. While much of the research has focused on complexes with large aromatic ligands where π-π stacking is a dominant driving force, aggregation can also occur in complexes lacking such functionalities, like PtI₂(PMe₃)₂. nih.gov
For complexes without aromatic ligands, the primary driving force for aggregation is often metallophilic interactions, specifically Pt···Pt interactions. nih.govrsc.org These are weak attractive forces that arise from the interaction between the filled d_z² orbitals of one platinum center and the empty p_z orbitals of an adjacent one. nih.gov This leads to the formation of stacked oligomers or extended chains in solution.
The characterization of these aggregation phenomena in solution typically relies on spectroscopic techniques, particularly NMR and UV-visible absorption spectroscopy.
NMR Spectroscopy: The chemical shifts of protons on the ligands can show a marked dependence on the complex's concentration. rsc.orgnih.gov As aggregation occurs, the proximity of neighboring molecules induces changes in the local magnetic environment, leading to upfield or downfield shifts. By modeling these changes as a function of concentration, it is possible to determine the equilibrium constant for the aggregation process (e.g., a monomer-dimer equilibrium). rsc.org
UV-Visible Spectroscopy: The formation of Pt···Pt interactions often gives rise to a new, low-energy absorption band in the electronic spectrum, known as a metal-metal-to-ligand charge transfer (MMLCT) band. The appearance and intensity of this band can be used to monitor the extent of aggregation under different conditions (e.g., changing concentration or solvent). nih.gov
While specific data on PtI₂(PMe₃)₂ is not available, the principles derived from other platinum(II) phosphine complexes suggest that it likely undergoes concentration-dependent self-assembly in solution, driven primarily by Pt···Pt interactions. uef.firesearchgate.net
Intermolecular Interactions and Their Influence on Solution-Phase Behavior
The most significant specific interaction for this type of complex is the aforementioned Pt···Pt interaction . The strength of this interaction is sensitive to the distance between platinum centers and can be modulated by the steric bulk of the surrounding ligands. nih.govrsc.org For PtI₂(PMe₃)₂, the relatively small trimethylphosphine ligands would offer less steric hindrance compared to bulkier phosphines like triphenylphosphine, potentially facilitating closer approach and stronger Pt···Pt interactions.
In addition to metallophilic interactions, other weaker forces contribute to the solution-phase behavior:
Dipole-Dipole Interactions: The cis isomer of PtI₂(PMe₃)₂ possesses a significant molecular dipole, leading to electrostatic dipole-dipole interactions that can influence molecular ordering in solution and in the solid state.
Weak Hydrogen Bonds: In certain solvents, interactions between the solvent and the complex can occur. For instance, nonclassical hydrogen bonds where the platinum(II) center acts as a Lewis base (e.g., O-H···Pt) have been identified. researchgate.net Furthermore, weak C-H···I hydrogen bonds between the methyl groups of the phosphine ligands and the iodide of a neighboring molecule can contribute to the stability of aggregates. conicet.gov.ar
These combined intermolecular forces create a complex energy landscape that determines whether the compound exists as discrete, solvated monomers or as part of a larger, self-assembled supramolecular structure. The balance between these forces is delicate and can be shifted by changes in solvent, temperature, and concentration, leading to the rich and dynamic solution-phase behavior of the complex.
Applications of Platinum, Diiodobis Trimethylphosphine in Advanced Chemical Synthesis
Catalytic Roles in Organic Transformations
Platinum complexes containing phosphine (B1218219) ligands are notable for their catalytic activity in a variety of organic transformations. researchgate.net They are particularly effective in homogeneous catalysis, facilitating reactions under mild conditions. researchgate.net The reactivity of the platinum center can be fine-tuned by the nature of the phosphine and halide ligands attached to it.
Hydrosilylation of Olefins/Alkynes and Ketones
The platinum-catalyzed hydrosilylation, the addition of a silicon-hydride bond across a double or triple bond, is a cornerstone of organosilicon chemistry and is of significant industrial importance. researchgate.net Platinum catalysts, in general, are highly active for this transformation, which is used to produce everything from functional polymers to silicone elastomers. researchgate.netresearchgate.net
Platinum(II) complexes serve as precatalysts that are converted in situ to the active platinum(0) species, which then enters the catalytic cycle. The widely accepted Chalk-Harrod mechanism outlines this process, involving the oxidative addition of the silane (B1218182) to the platinum(0) center, coordination of the unsaturated substrate (olefin or alkyne), migratory insertion, and finally, reductive elimination of the alkylsilane product. nih.gov Complexes with phosphine ligands are known to effectively catalyze the hydrosilylation of a wide range of terminal and internal olefins and alkynes, often with high regio- and chemoselectivity. nih.gov The reaction is also applicable to the reduction of ketones, where silanes add across the C=O bond to form silyl (B83357) ethers, which can be subsequently hydrolyzed to alcohols. researchgate.net While specific efficiency data for PtI₂(P(CH₃)₃)₂ is not extensively documented, diplatinum complexes with other phosphine ligands have been shown to catalyze the hydrosilylation of various alkynes with high yields (70-90%). core.ac.uk
| Reaction Type | Substrates | General Product | Catalyst Class |
|---|---|---|---|
| Hydrosilylation of Olefins | Terminal/Internal Alkenes + Hydrosilanes | Alkylsilanes | Platinum-phosphine complexes |
| Hydrosilylation of Alkynes | Terminal/Internal Alkynes + Hydrosilanes | Vinylsilanes | Platinum-phosphine complexes |
| Hydrosilylation of Ketones | Ketones + Hydrosilanes | Silyl ethers | Platinum-phosphine complexes |
Hydroamination and Borylation Reactions
Hydroamination, the addition of an N-H bond across a carbon-carbon multiple bond, is an atom-economical method for synthesizing amines, pyrrolidines, and other nitrogen-containing compounds. Platinum(II) complexes are effective catalysts for this transformation, demonstrating unique Lewis acidity towards C=C double bonds. osti.gov Catalytic systems often involve platinum complexes with various phosphine ligands that can activate unactivated olefins for intramolecular and intermolecular reactions with amines. osti.gov Mechanistic studies suggest that the reaction can proceed through coordination of the amine to the electrophilic platinum center, followed by proton transfer to the olefin and subsequent nucleophilic attack.
The catalytic role of platinum-phosphine complexes in borylation reactions, particularly the Miyaura borylation, is less prominent compared to catalysis by palladium and nickel complexes. However, platinum(0) complexes have been shown to catalyze the diboration of alkynylboronates and alkynylphosphonates, indicating their capability in forming C-B bonds under specific conditions. osti.gov The direct application of Platinum, diiodobis(trimethylphosphine)- in borylation reactions is not well-documented in the available literature.
Other C-C and C-X Bond Forming Reactions (e.g., Cyclization, Alkynylation)
Platinum(II) catalysts are also valuable in mediating various C-C and C-X bond-forming reactions, notably in the cyclization of enynes and related substrates. These catalysts can activate alkyne moieties, rendering them susceptible to intramolecular nucleophilic attack. For instance, platinum(II)-catalyzed cyclization of aryl alkynes can proceed via C(sp³)-H activation, leading to the formation of complex carbocyclic structures. Density functional theory (DFT) studies on such systems suggest mechanisms involving the formation of a Pt(II) vinyl carbenoid intermediate. These reactions provide powerful routes for synthesizing substituted indenes and other polycyclic aromatic systems from readily available starting materials.
| Bond-Forming Reaction | General Substrate | Key Mechanistic Step | Catalyst Class |
|---|---|---|---|
| Intramolecular Hydroamination | Alkenylamines | Activation of C=C bond, N-H addition | Platinum(II)-phosphine complexes |
| Intramolecular Cyclization | Aryl alkynes, Enynes | Activation of C≡C bond, C-H activation | Platinum(II) complexes |
| Diboration | Alkynylboronates | Addition of B-B bond across C≡C | Platinum(0)-phosphine complexes |
Precursor for Novel Organometallic Materials (e.g., Liquid Crystalline Materials)
Beyond catalysis, Platinum, diiodobis(trimethylphosphine)- serves as a valuable precursor for synthesizing advanced organometallic materials. The platinum(II) center, with its square planar geometry and coordinated phosphine ligands, provides a stable and versatile building block. The iodide ligands are relatively labile and can be substituted by other functional groups, allowing for the construction of more complex molecules.
A notable application in this area is the synthesis of liquid crystalline materials. Research has demonstrated that derivatives such as di(arylethynyl)bis(trimethylphosphine)platinum(II) form stable thermotropic liquid-crystalline phases. In these materials, the rigid, linear arylethynyl ligands, combined with the square planar platinum core, induce the mesomorphic behavior. Platinum, diiodobis(trimethylphosphine)- is an ideal starting material for these syntheses, where the two iodo ligands are replaced by arylethynyl groups via standard cross-coupling reactions. This modular approach allows for the creation of a new family of liquid-crystalline complexes containing a carbon-metal σ-bond and a tertiary phosphine coordinated to a transition metal.
Role in Supramolecular Chemistry and Coordination-Driven Self-Assembly
Coordination-driven self-assembly has emerged as a powerful strategy for constructing discrete, well-defined 2D and 3D supramolecular architectures from simple molecular components. This approach relies on the predictable coordination geometry of metal ions, which act as "acceptors," and the specific angles of organic "donor" ligands.
Square-planar platinum(II) complexes are extensively used as 90° or 180° angular building blocks in this context. Platinum, diiodobis(trimethylphosphine)- can function as a cis-protected 90° acceptor unit. In a typical self-assembly process, the two iodide ligands are abstracted (often using a silver salt), leaving two coordination sites available. These sites are then occupied by the nitrogen atoms of a ditopic pyridyl-based ligand, driving the formation of a thermodynamically stable supramolecular structure, such as a metallacycle. wikipedia.org The trimethylphosphine (B1194731) ligands remain coordinated to the platinum, providing stability and influencing the solubility of the final assembly. This method allows for the precise construction of complex, functional supramolecular materials with potential applications in molecular recognition, catalysis, and drug delivery. wikipedia.org
| Component | Role in Self-Assembly | Example |
|---|---|---|
| Platinum, diiodobis(trimethylphosphine)- | Metal Acceptor (90° angle) | Provides the square planar Pt(II) core |
| Ditopic Pyridyl Ligand | Organic Donor (Linker) | 4,4'-Bipyridine |
| Resulting Structure | Supramolecular Assembly | Discrete Metallacycle or Metallacage |
Q & A
Basic Research Questions
Q. What are the established synthetic routes for preparing platinum, diiodobis(trimethylphosphine)-, and how can reaction conditions be optimized for reproducibility?
- Methodological Answer: The compound can be synthesized via ligand substitution reactions. For example, trimethylphosphine (PMe₃) reacts with platinum(II) iodide precursors in anhydrous solvents like THF or ethanol. Key parameters include stoichiometric control (e.g., 2:1 PMe₃:Pt ratio), inert atmosphere (N₂/Ar), and monitoring via TLC or NMR for intermediate species . Evidence from analogous platinum-phosphine syntheses suggests that temperature (room temperature vs. reflux) and solvent polarity significantly influence yield and purity. For reproducibility, document reagent drying protocols and characterize intermediates using crystallography (e.g., single-crystal X-ray diffraction) .
Q. How can the structural and electronic properties of platinum, diiodobis(trimethylphosphine)- be characterized experimentally?
- Methodological Answer:
- X-ray Crystallography: Resolve bond lengths (Pt–I, Pt–P) and geometry (e.g., square planar vs. distorted tetrahedral). Compare with structural data from similar complexes (e.g., [Pt(PMe₃)₂Cl₂]) to identify trends in ligand steric/electronic effects .
- Spectroscopy: Use ³¹P NMR to assess phosphine ligand coordination symmetry and ¹H NMR for purity. IR spectroscopy can confirm iodide ligands via Pt–I stretching frequencies (~200–250 cm⁻¹) .
- Elemental Analysis: Validate stoichiometry (C, H, N, Pt, I) with combustion analysis or ICP-MS .
Q. What factors influence the stability of platinum, diiodobis(trimethylphosphine)- in solution and solid states?
- Methodological Answer: Stability is affected by:
- Solvent Choice: Polar aprotic solvents (e.g., DMF) may destabilize iodide ligands via solvolysis.
- Light and Oxygen: Decomposition pathways (e.g., ligand oxidation) can be mitigated by storing samples in amber vials under inert gas .
- Thermal Stability: Perform TGA/DSC to identify decomposition thresholds. Cross-reference with kinetic studies on analogous complexes .
Advanced Research Questions
Q. How do ligand substitution reactions involving platinum, diiodobis(trimethylphosphine)- proceed under varying electronic and steric conditions?
- Methodological Answer: Mechanistic studies require:
- Kinetic Monitoring: Use stopped-flow UV-Vis or NMR to track iodide displacement by stronger-field ligands (e.g., CO, CN⁻). Compare rate constants (k) with computational models (DFT) to distinguish associative vs. dissociative pathways .
- Steric Effects: Introduce bulkier phosphines (e.g., PPh₃) to probe steric hindrance. Structural data (X-ray) can reveal distortions in coordination geometry that correlate with reactivity .
- Contradiction Resolution: If experimental rates conflict with theoretical predictions, re-examine solvent effects or counterion interactions using conductivity measurements .
Q. What catalytic applications are plausible for platinum, diiodobis(trimethylphosphine)-, and how can its activity be benchmarked against known catalysts?
- Methodological Answer:
- Catalytic Screening: Test in cross-coupling (e.g., Suzuki-Miyaura) or hydrosilylation reactions. Compare turnover numbers (TON) with catalysts like [PtCl₂(PPh₃)₂] under identical conditions (solvent, temperature, substrate scope) .
- Electrochemical Studies: Cyclic voltammetry (CV) can reveal redox-active behavior (Pt²⁺/Pt⁴⁺ transitions) relevant to catalytic cycles. Correlate with DFT-calculated HOMO/LUMO energies .
- Controlled Experiments: Use isotopic labeling (e.g., D₂O in hydrosilylation) to trace hydrogen transfer pathways and identify rate-limiting steps .
Q. How can computational chemistry (e.g., DFT) complement experimental data to resolve contradictions in proposed reaction mechanisms?
- Methodological Answer:
- Model Building: Optimize geometries of intermediates/transition states using B3LYP/LANL2DZ basis sets. Validate against crystallographic data .
- Energy Profiles: Calculate activation barriers for ligand substitution or oxidative addition steps. If experimental kinetics suggest a lower barrier than computed, investigate solvent effects (e.g., PCM models) or non-covalent interactions .
- Electronic Structure Analysis: Mayer bond orders and NBO charges can clarify charge transfer between Pt and ligands, resolving ambiguities in spectroscopic assignments .
Methodological Frameworks for Research Design
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
